molecular formula C22H25N3O B11422959 1-(4-ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11422959
M. Wt: 347.5 g/mol
InChI Key: BXCIBDJQGPYSQC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a benzimidazole moiety substituted with a propyl chain and a 4-ethylphenyl group. Structural characterization of such compounds typically employs NMR, mass spectrometry, and X-ray crystallography, with refinement often conducted using SHELX software .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-12,17H,3-4,13-15H2,1-2H3

InChI Key

BXCIBDJQGPYSQC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and propyl groups through nucleophilic substitution reactions.

    Pyrrolidinone Ring Formation: Cyclization to form the pyrrolidinone ring, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name (IUPAC) Pyrrolidinone Substituent Benzimidazole Substituent Key Structural Features
Target: 1-(4-Ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 4-Ethylphenyl 1-Propyl Moderate lipophilicity; compact substituents
1-Benzyl-4-[1-(2-(4-methylphenoxy)ethyl)-benzimidazol-2-yl]pyrrolidin-2-one Benzyl 2-(4-Methylphenoxy)ethyl Increased steric bulk; ether linkage
1-(4-Ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-benzimidazol-2-yl}pyrrolidin-2-one 4-Ethylphenyl 3-(2-Methoxyphenoxy)propyl Extended chain; methoxy group enhances polarity
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidinylethyl)-benzimidazol-2-yl]pyrrolidin-2-one 4-Butylphenyl 2-Oxo-2-(piperidin-1-yl)ethyl Higher hydrophobicity; amide functionality
1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-benzimidazol-2-yl}pyrrolidin-2-one 2-Methoxyphenyl 2-(4-Allyl-2-methoxyphenoxy)ethyl Allyl group introduces conjugation potential

Impact on Physicochemical Properties

  • Lipophilicity: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic 4-butylphenyl in and the polar 2-methoxyphenyl in .
  • Electronic Effects :

    • Methoxy groups in and introduce electron-donating effects, which may alter binding interactions in biological targets.
    • The allyl group in could enable conjugation reactions, whereas the target’s propyl chain lacks such reactivity.
  • Solubility :

    • Polar substituents (e.g., methoxy in , oxadiazole in ) improve aqueous solubility compared to the target’s alkyl-dominated structure.

Biological Activity

The compound 1-(4-ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic derivative that combines features of benzimidazole and pyrrolidinone structures. This article presents an overview of its biological activity, focusing on its antiproliferative, antibacterial, antifungal, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H24N3O\text{C}_{19}\text{H}_{24}\text{N}_{3}\text{O}

This structure includes a pyrrolidinone ring, a benzimidazole moiety, and an ethylphenyl substituent, which contribute to its unique biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including those structurally related to our compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The MDA-MB-231 breast cancer cell line demonstrated sensitivity to these derivatives, with IC50 values indicating effective inhibition of cell proliferation:

CompoundIC50 (μM)
2g16.38
2d29.39
1e62.30

The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol, which activates caspases and promotes cell death .

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains. The following table summarizes the minimal inhibitory concentration (MIC) values for selected strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant S. aureus4

These results indicate that structural modifications in benzimidazole derivatives can enhance their antibacterial properties, making them promising candidates for further development .

Antifungal Activity

Antifungal assays have shown moderate activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The following table outlines the antifungal activities observed:

Fungal StrainMIC (μg/mL)
Candida albicans64
Aspergillus niger64

The introduction of alkyl groups at specific positions on the benzimidazole ring appears to enhance antifungal efficacy .

The biological activity of This compound is attributed to its ability to interact with various molecular targets. The benzimidazole moiety is known for its capacity to bind to enzymes and receptors, modulating their activity and affecting multiple biological pathways. This interaction is crucial for its antiproliferative and antimicrobial effects .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Anticancer Studies : In vitro studies demonstrated that structural analogs showed significant inhibition against breast cancer cells, supporting the hypothesis that modifications can enhance therapeutic efficacy.
  • Infection Models : Animal models treated with benzimidazole derivatives exhibited reduced bacterial load in infections caused by resistant strains, indicating their potential as novel antibiotics.

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